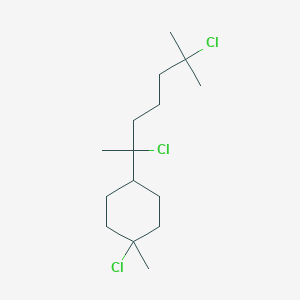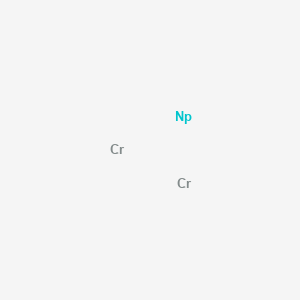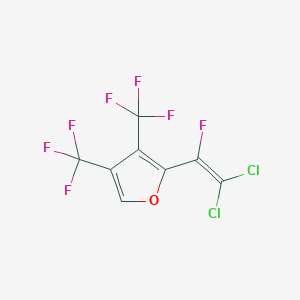
1,1-Dibromo-2-chloro-2-methoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-chloro-2-methoxyethene is a chemical compound with the molecular formula C₃H₃Br₂ClO It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-chloro-2-methoxyethene typically involves the halogenation of methoxyethene derivatives. One common method is the bromination of 2-chloro-2-methoxyethene using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-chloro-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of various substituted ethene derivatives.
Oxidation: Production of epoxides, aldehydes, or carboxylic acids.
Reduction: Generation of simpler hydrocarbons or partially dehalogenated products.
Applications De Recherche Scientifique
1,1-Dibromo-2-chloro-2-methoxyethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-chloro-2-methoxyethene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromo-2-chloroethene
- 1,1-Dibromo-2-methoxyethene
- 1,1-Dichloro-2-methoxyethene
Uniqueness
1,1-Dibromo-2-chloro-2-methoxyethene is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the ethene backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
101537-21-7 |
|---|---|
Formule moléculaire |
C3H3Br2ClO |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1,1-dibromo-2-chloro-2-methoxyethene |
InChI |
InChI=1S/C3H3Br2ClO/c1-7-3(6)2(4)5/h1H3 |
Clé InChI |
IENVVJUCNTWMPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
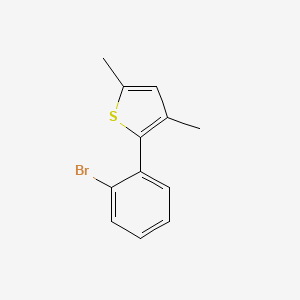
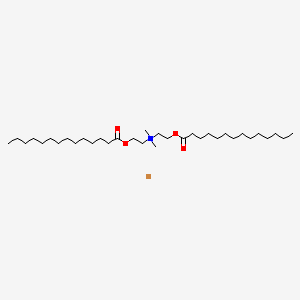

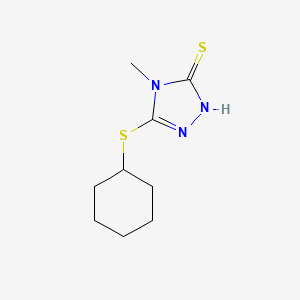
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
